Superior Crosslinking Reactivity vs. 1,4-Dichlorobutane (DCB)
In direct comparative studies of α,ω-dihalide cross-linkers for polymers with tertiary amine pendants, α,α′-dibromo-p-xylene (DBX) demonstrated significantly higher reactivity than other dihalides. At room temperature (ca. 24°C), DBX achieved gelation of PSN polymer in 20 minutes and PVP polymer in 13 minutes . In contrast, 1,4-dichlorobutane (DCB) failed to induce gelation under the same conditions, indicating a much lower cross-linking reactivity for the primary chlorine compound .
| Evidence Dimension | Crosslinking Reactivity (Gelation Time) |
|---|---|
| Target Compound Data | Gelation with PSN: 20 min; with PVP: 13 min |
| Comparator Or Baseline | 1,4-dichlorobutane (DCB): No gelation observed under same conditions |
| Quantified Difference | Induces gelation at room temperature, whereas DCB shows no crosslinking reactivity under comparable conditions. |
| Conditions | Room temperature (ca. 24°C), polymer crosslinking with tertiary amine pendants (PSN, PVP). |
Why This Matters
For formulators seeking rapid, room-temperature crosslinking of amine-containing polymers, α,α′-dibromo-p-xylene offers a clear advantage in process efficiency and curing time over slower-reacting or non-reactive dihalide alternatives like DCB.
- [1] Ruckenstein, E., Li, H., & Cheng, C. (2019). Cross-Linking of Polymers Containing Tertiary Amine Pendants. In Solution and Surface Polymerization. CRC Press. (Data from Table 2.4.4) View Source
